

Comparative Binding & Functional Profiling of Nirtetralin Lignans

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Compound of Interest

Compound Name: Nirtetralin
CAS No.: 50656-78-5
Cat. No.: B1678942

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A Technical Guide for Drug Development Professionals

Disambiguation Note: This guide focuses on **Nirtetralin** (a bioactive lignan isolated from *Phyllanthus* species) and its structural analogues.^[1] It is distinct from "aminotetralins" (e.g., 5-OH-DPAT), which are synthetic dopamine/serotonin receptor ligands. Researchers seeking GPCR agonist data should refer to guides on 2-aminotetralin derivatives.

Executive Summary: The Nirtetralin Scaffold

Nirtetralin and its analogues (Niranthin, Phyllanthin, Hypophyllanthin) represent a class of aryltetralin lignans exhibiting potent antiviral (HBV) and anti-metastatic (EMT inhibition) properties. Unlike direct receptor agonists, these compounds modulate cellular signaling through specific protein-ligand interactions that prevent viral antigen secretion and epithelial-mesenchymal transition (EMT).

This guide compares the binding efficacy (in silico) and functional potency (in vitro) of **Nirtetralin** against its stereoisomers and analogues, providing a roadmap for lead optimization in anti-HBV and oncology pipelines.

Comparative Performance Matrix

The following data synthesizes experimental IC50 values for Hepatitis B surface Antigen (HBsAg) inhibition and molecular docking scores against key EMT targets.

Table 1: Functional Potency & Binding Energy Profile

Compound	Structure Class	HBsAg Inhibition (IC50, μM) [1,2]	HBeAg Inhibition (IC50, μM) [1]	Primary Binding Target (Predicted)	Binding Energy (kcal/mol) [3]
Nirtetralin A	Aryltetralin Lignan	9.5	17.4	HBV Polymerase / Snail1	-7.4 (Snail1)
Nirtetralin B	Aryltetralin Lignan	16.7	69.3	HBV Polymerase	-7.2 (Snail1)
Niranthin	Lignan (Open chain)	15.6	25.1	HBV Polymerase / Vimentin	-9.3 (Vimentin)
Phyllanthin	Lignan	>100 (Low Activity)	>100	Low Affinity	-6.1 (Snail1)
Hypophyllanthin	Aryltetralin Lignan	Moderate	Moderate	NF- κ B Pathway	-6.7 (NF- κ B)
Lamivudine (Ctrl)	Nucleoside Analogue	0.1 (Replication)	N/A	DNA Polymerase	-7.6 (Pol)

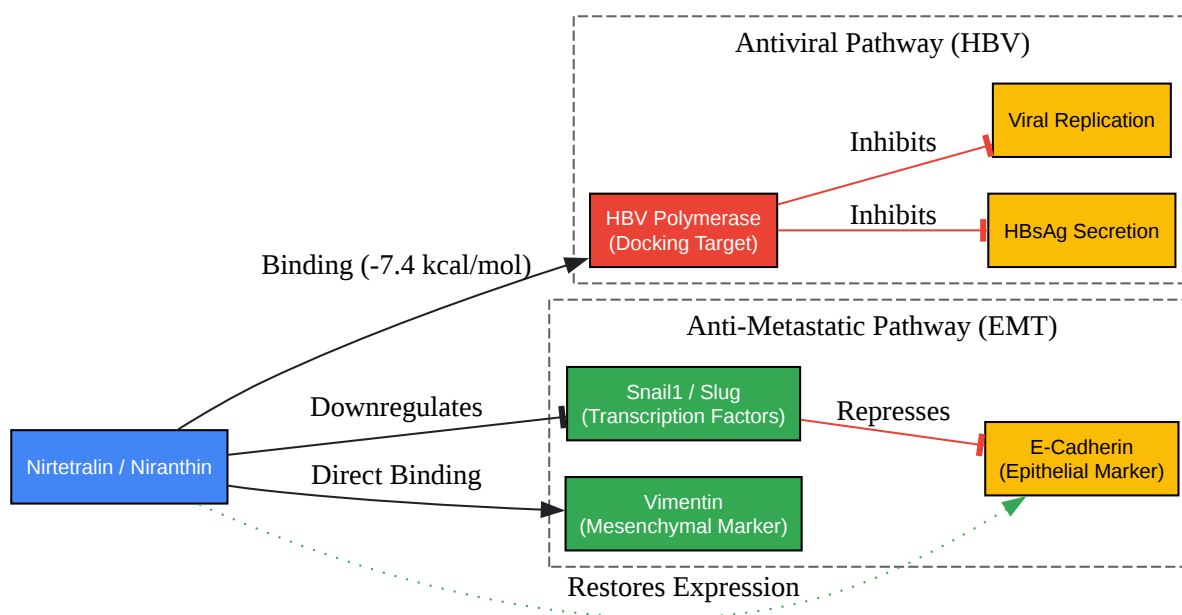
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Key Insight: While Niranthin shows superior theoretical binding energy to EMT targets like Vimentin, **Nirtetralin** A exhibits the highest functional potency in suppressing HBV antigen secretion, suggesting superior cellular uptake or metabolic stability compared to its analogues.

Mechanistic Pathways & Binding Logic

Mechanism of Action: HBV & EMT Modulation

Nirtetralin analogues do not function as simple orthosteric blockers. Instead, they disrupt the secretion machinery of HBV and the transcriptional regulation of metastasis.



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Figure 1: Dual-action pathway of **Nirtetralin** analogues targeting HBV polymerase for antiviral effect and Snail/Vimentin for anti-metastatic (EMT) suppression.

Experimental Protocols

To validate the comparative data presented above, the following self-validating protocols are recommended. These workflows distinguish between binding affinity (theoretical) and functional efficacy (experimental).

Protocol A: In Silico Comparative Binding Analysis

Purpose: To predict binding affinity (Kd) and active site interactions before wet-lab synthesis.

- Ligand Preparation:
 - Retrieve 3D structures of **Nirtetralin** A, B, Niranthin, and Phyllanthin (PubChem/ChemSpider).
 - Minimize energy using the MMFF94 force field.
- Target Preparation:
 - Download crystal structures for HBV Polymerase (Modelled) or Snail1 (PDB ID: generic transcription factor template if specific crystal unavailable).
 - Remove water molecules and co-crystallized ligands.
 - Add polar hydrogens and compute Gasteiger charges (AutoDock Tools).
- Docking Grid Generation:
 - Define a grid box (60x60x60 Å) centered on the active site (e.g., the nucleotide-binding pocket for Polymerase).
- Simulation:
 - Run AutoDock Vina with exhaustiveness set to 8.
 - Validation: Re-dock the native ligand (if available); RMSD must be < 2.0 Å.

- Output Analysis:
 - Rank compounds by Binding Energy (, kcal/mol).
 - Threshold: Hits with kcal/mol proceed to Protocol B.

Protocol B: In Vitro HBsAg/HBeAg Inhibition Assay

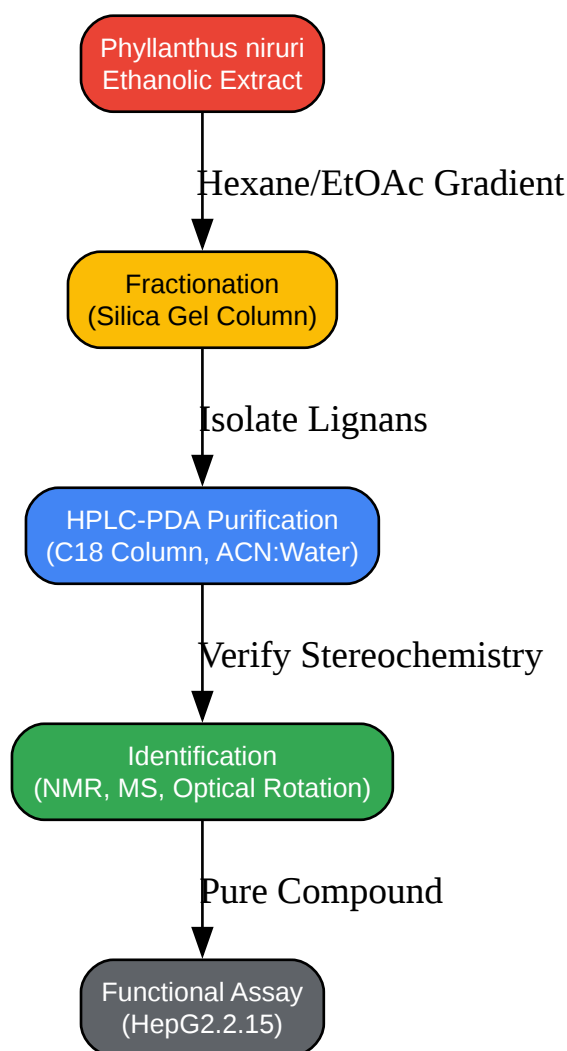
Purpose: To determine the functional IC50, which correlates binding to biological phenotype.

- Cell Culture:
 - Use HepG2.2.15 cells (stably transfected with HBV genome).[2]
 - Culture in DMEM supplemented with 10% FBS and G418 (380 µg/mL) to maintain selection pressure.
- Compound Treatment:
 - Seed cells at cells/well in 24-well plates.
 - After 24h, treat with serial dilutions of **Nirtetralin** analogues (1, 10, 50, 100 µM).
 - Include Lamivudine (3TC) (1 µM) as a positive control and DMSO (0.1%) as a vehicle control.
- Incubation:
 - Incubate for 9 days, refreshing media and drug every 3 days.
- Quantification (ELISA):
 - Collect culture supernatant on Day 9.

- Quantify HBsAg and HBeAg using commercial ELISA kits (e.g., Abbott Architect or equivalent).
- Calculation:
- Derive IC50 using non-linear regression (GraphPad Prism, log(inhibitor) vs. response).
- Cytotoxicity Check (Mandatory):
 - Perform an MTT assay on the cell monolayer to ensure inhibition is not due to cell death.
 - Criterion: Selectivity Index (CC50/IC50) must be > 10.

Synthesis & Quality Control Workflow

Ensuring the purity of stereoisomers (**Nirtetralin A vs B**) is critical, as their potencies differ by ~2-fold.



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Figure 2: Isolation and validation workflow to ensure specific stereoisomer testing.

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